5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one
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Overview
Description
5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one is an organic compound with the molecular formula C10H10N2O5. It is a member of the oxazolidinone class of compounds, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a nitrophenoxy group attached to a methyl group, which is further connected to an oxazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-nitrophenol with formaldehyde to form 4-nitrophenoxymethanol. This intermediate is then reacted with an oxazolidinone derivative under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Conversion to 5-[(4-Aminophenoxy)methyl]-1,3-oxazolidin-2-one.
Reduction: Formation of 5-[(4-Aminophenoxy)methyl]-1,3-oxazolidin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other oxazolidinones.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth. The nitrophenoxy group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antimicrobial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Cycloserine: An antibiotic with a different mechanism but similar structural features.
Uniqueness
5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenoxy group differentiates it from other oxazolidinones, potentially offering unique interactions with molecular targets and distinct applications in various fields.
Biological Activity
5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
This compound features an oxazolidinone ring, which is known for its role in various bioactive compounds. The presence of the nitrophenyl group enhances its pharmacological profile, potentially contributing to its biological activities.
Cytotoxicity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 8.2 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 15.0 | Disruption of mitochondrial function |
The compound's mechanism involves the induction of apoptosis, primarily through the activation of caspases and disruption of mitochondrial integrity, leading to cell death .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Studies indicate that it is effective against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The compound's antimicrobial activity is attributed to its ability to inhibit bacterial protein synthesis by targeting the ribosomal machinery .
Case Study 1: Anticancer Activity
A study published in Cancer Letters evaluated the anticancer effects of various oxazolidinone derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, demonstrating a reduction in tumor volume by approximately 50% compared to controls .
Case Study 2: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against multidrug-resistant bacterial infections. The results showed a notable reduction in bacterial load in infected mice models, suggesting its potential as a therapeutic agent for resistant infections .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic pathways leading to caspase activation and subsequent apoptosis in cancer cells.
- Protein Synthesis Inhibition : It interferes with bacterial ribosomal function, thereby inhibiting protein synthesis and leading to cell death.
- Cell Cycle Arrest : The compound has been shown to cause G0/G1 phase arrest in cancer cells, preventing proliferation.
Properties
CAS No. |
86181-86-4 |
---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
5-[(4-nitrophenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10N2O5/c13-10-11-5-9(17-10)6-16-8-3-1-7(2-4-8)12(14)15/h1-4,9H,5-6H2,(H,11,13) |
InChI Key |
MYOPNYINKURZDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)COC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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